molecular formula C12H11FN2O2S B2846933 3-cyclopropyl-1-(4-fluorobenzenesulfonyl)-1H-pyrazole CAS No. 956624-57-0

3-cyclopropyl-1-(4-fluorobenzenesulfonyl)-1H-pyrazole

Cat. No.: B2846933
CAS No.: 956624-57-0
M. Wt: 266.29
InChI Key: MQEIZBRNFOQCKI-UHFFFAOYSA-N
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Description

3-cyclopropyl-1-(4-fluorobenzenesulfonyl)-1H-pyrazole is an organic compound with the molecular formula C12H11FN2O2S It is characterized by a cyclopropyl group attached to a pyrazole ring, which is further substituted with a 4-fluorophenylsulfonyl group

Preparation Methods

The synthesis of 3-cyclopropyl-1-(4-fluorobenzenesulfonyl)-1H-pyrazole typically involves the reaction of cyclopropyl hydrazine with 4-fluorobenzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the pyrazole ring. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

3-cyclopropyl-1-(4-fluorobenzenesulfonyl)-1H-pyrazole undergoes various chemical reactions, including:

Scientific Research Applications

3-cyclopropyl-1-(4-fluorobenzenesulfonyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-(4-fluorobenzenesulfonyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-cyclopropyl-1-(4-fluorobenzenesulfonyl)-1H-pyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-cyclopropyl-1-(4-fluorophenyl)sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2S/c13-10-3-5-11(6-4-10)18(16,17)15-8-7-12(14-15)9-1-2-9/h3-9H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEIZBRNFOQCKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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